molecular formula C8H18N2 B13731382 N,N-Dimethyl-2-(pyrrolidin-1-yl)ethan-1-amine CAS No. 19155-00-1

N,N-Dimethyl-2-(pyrrolidin-1-yl)ethan-1-amine

Cat. No.: B13731382
CAS No.: 19155-00-1
M. Wt: 142.24 g/mol
InChI Key: QIWOPTPFRIJINT-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2-(pyrrolidin-1-yl)ethan-1-amine is an organic compound with the molecular formula C8H18N2 It is a tertiary amine that features a pyrrolidine ring attached to an ethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-2-(pyrrolidin-1-yl)ethan-1-amine typically involves the reaction of pyrrolidine with N,N-dimethylaminoethyl chloride under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding N-oxides.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as halides, thiols, and amines can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: this compound N-oxide.

    Reduction: Secondary amines such as N-methyl-2-(pyrrolidin-1-yl)ethan-1-amine.

    Substitution: Various substituted ethanamines depending on the nucleophile used.

Scientific Research Applications

N,N-Dimethyl-2-(pyrrolidin-1-yl)ethan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of amine transporters and receptors.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2-(pyrrolidin-1-yl)ethan-1-amine involves its interaction with biological targets such as amine transporters and receptors. The compound can act as a ligand, binding to these targets and modulating their activity. This interaction can influence various physiological processes, including neurotransmission and signal transduction pathways.

Comparison with Similar Compounds

  • N,N-Dimethyl-2-(pyrrolidin-2-yl)ethan-1-amine
  • N,N-Dimethyl-2-(pyrrolidin-3-yl)ethan-1-amine
  • 2-(pyrrolidin-1-yl)ethan-1-amine

Comparison: N,N-Dimethyl-2-(pyrrolidin-1-yl)ethan-1-amine is unique due to the specific positioning of the pyrrolidine ring and the dimethylamino group. This structural arrangement can influence its reactivity and interaction with biological targets, making it distinct from its analogs. For example, the position of the pyrrolidine ring can affect the compound’s binding affinity to receptors and its overall pharmacological profile.

Properties

CAS No.

19155-00-1

Molecular Formula

C8H18N2

Molecular Weight

142.24 g/mol

IUPAC Name

N,N-dimethyl-2-pyrrolidin-1-ylethanamine

InChI

InChI=1S/C8H18N2/c1-9(2)7-8-10-5-3-4-6-10/h3-8H2,1-2H3

InChI Key

QIWOPTPFRIJINT-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN1CCCC1

Origin of Product

United States

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